Lipophilicity (XLogP3) Comparison: Balancing Permeability vs. Solubility
The target compound exhibits an XLogP3 of 2.2, a value that balances membrane permeability with aqueous solubility. This is notably lower than the commonly used 4-(trifluoromethyl)benzoic acid (XLogP3 = 3.1) and slightly lower than 4-(difluoromethyl)benzoic acid, which lacks the 3-fluoro substituent (XLogP3 = 2.5) [1]. The lower lipophilicity relative to the -CF₃ analog can translate to reduced metabolic liabilities associated with high logP compounds, while the presence of both CF₂H and F offers greater fine-tuning capability than the mono-substituted CF₂H analog alone.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzoic acid: XLogP3 = 3.1; 4-(Difluoromethyl)benzoic acid: XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = -0.9 vs. 4-CF₃ analog; ΔXLogP3 = -0.3 vs. 4-CF₂H analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); comparative values from same data source. |
Why This Matters
For procurement, the intermediate lipophilicity offers a scientifically rational starting point for SAR exploration where both potency (driven by permeability) and developability (driven by solubility) must be optimized, avoiding the higher lipophilicity burden of the -CF₃ analog.
- [1] PubChem. (2025). XLogP3 data for CID 84662367 (target), CID 20739325 (4-(difluoromethyl)benzoic acid), and CID 9966 (4-(trifluoromethyl)benzoic acid). National Center for Biotechnology Information. View Source
